4-(4-methylphenyl)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol

Medicinal Chemistry Coordination Chemistry Chemical Biology

Researchers requiring specific N,N'-bidentate ligands often face supply chain inconsistency with regioisomeric impurities. This compound, with its distinct 2-pyridyl and p-tolyl substitution, eliminates that risk. - Establishes a stable 5-membered chelate ring for reliable coordination chemistry. - Defined XLogP3-AA of 2.8 ensures reproducible lipophilicity for SAR studies. - Supplied with rigorous quality control, ensuring structural fidelity for metal-organic framework and probe synthesis.

Molecular Formula C14H12N4S
Molecular Weight 268.34
CAS No. 120162-99-4
Cat. No. B2774745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-methylphenyl)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol
CAS120162-99-4
Molecular FormulaC14H12N4S
Molecular Weight268.34
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=CC=N3
InChIInChI=1S/C14H12N4S/c1-10-5-7-11(8-6-10)18-13(16-17-14(18)19)12-4-2-3-9-15-12/h2-9H,1H3,(H,17,19)
InChIKeyKFQVUPWGDBAFNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Methylphenyl)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol: Bidentate Heterocyclic Building Block


4-(4-Methylphenyl)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol is a 1,2,4-triazole-3-thione derivative with a molecular weight of 268.34 g/mol [1]. It features a 2-pyridyl substituent at the 5-position and a 4-methylphenyl (p-tolyl) group at the N4 position, distinguishing it from other regioisomers in the same class. This compound exists in a thiol-thione tautomeric equilibrium and can act as a bidentate ligand through its triazole and pyridine nitrogen atoms. It is primarily offered by chemical suppliers as a research chemical and versatile small molecule scaffold for derivatization .

Bidentate ligand scaffold Forms 5-membered chelate rings via N(pyridin-2-yl) and triazole nitrogens for metal complex design.
Derivatization-ready core Reactive thiol group enables S-alkylation, hydrazone, and sulfonamide library synthesis.
Moderate lipophilicity probe XLogP3-AA of 2.8 fills a defined parameter space for property-activity relationship studies.

Why Analogs Cannot Simply Replace This Compound


Substituting this compound with a closely related analog like the 4-pyridyl regioisomer (CAS 16629-43-9) or the 4-phenyl derivative is not scientifically valid without comparative validation. The 2-pyridyl substitution pattern creates a distinct N,N'-chelating pocket capable of forming stable 5-membered chelate rings with metal ions, a feature that 4-pyridyl analogs lack [1]. Similarly, the presence and position of the methyl group on the N4-phenyl ring influences the compound's lipophilicity (XLogP3-AA of 2.8), which critically impacts membrane permeability, pharmacokinetics, and target engagement [2]. These structural nuances directly control the compound's coordination chemistry and biological behavior, meaning generic substitution introduces unquantified risks of failure in applications requiring specific metal-binding or physicochemical profiles. The following sections detail the available evidence for this differentiation.

4-Pyridyl regioisomer alters coordination geometry
The 2-pyridyl group forms a distinct N,N'-chelate pocket; the 4-pyridyl isomer cannot replicate this 5-membered ring motif, potentially shifting metal complex stability and structure.
Methyl removal or repositioning changes lipophilicity
The p-methyl substituent modulates logP and membrane partitioning; non-methylated or meta-substituted analogs may exhibit different cellular uptake and target engagement profiles.

Quantitative Differentiators and Evidence


Absence of Direct Comparative Data for This Scaffold

A rigorous search of primary research papers, patents, and authoritative databases was conducted following the strict exclusion of vendor-generated content sites. The search did not yield any study where 4-(4-methylphenyl)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol (CAS 120162-99-4) was subjected to a direct, quantitative head-to-head comparison against a named structural analog (e.g., CAS 16629-43-9) in the same assay under identical conditions. No quantitative IC50, Ki, MIC, or Kd values for this exact compound against a defined biological target were found in the allowed literature [1]. Reports of antimicrobial activity with specific MIC values are present on general chemical vendor pages but are excluded from this analysis per the absolute source restriction. Consequently, any claim of superior biological or pharmacological performance versus an analog is currently unsupportable based on the permitted evidence base. The compound's primary documented differentiator is its potential for metal coordination via the N4(pyridin-2-yl) chelating motif, as observed in structural studies of its metal complexes [2], but no comparative binding affinity data versus the 4-pyridyl analog was published.

Chelation capability
Context-dependent
Target compound: Forms 5-membered chelate ring with Zn, Cd, Co, Ni via N(pyridin-2-yl) and N2(triazole); confirmed by X-ray crystallography.
Comparator (4-pyridyl isomer): Lacks the 2-pyridyl motif; no comparable bidentate chelation reported.
2-Pyridyl motif is structurally non-interchangeable for metal coordination; quantitative binding data not available.
Empirical validation required for any direct replacement.
Medicinal Chemistry Coordination Chemistry Chemical Biology

Validated Application Scenarios


Metal-Organic Complexes and Coordination Polymers

The compound's established ability to act as a bidentate N,N'-ligand via its 2-pyridyl and triazole nitrogens makes it a valuable precursor for synthesizing discrete mono- and polynuclear transition metal complexes and potentially for constructing supramolecular architectures. This application is supported by crystal structures of its Zn(II), Cd(II), Co(II), and Ni(II) complexes, which revealed various coordination modes and intermolecular interactions like π-π stacking [1]. It serves as a building block for investigating magnetic exchange, luminescence, and catalytic properties in newly designed metal-organic materials.

Medicinal Chemistry Scaffold for Derivatization

As a commercially available building block with a reactive thiol group, the compound is a versatile starting material for generating libraries of S-alkylated derivatives, hydrazones, and sulfonamides. A study on the same core scaffold (4-substituted-5-(2-pyridyl)-1,2,4-triazole-3-thiones) demonstrated that its derivatives possess antiplatelet and anticoagulant activities, validating the core's potential for hit discovery and lead optimization campaigns targeting thrombotic disorders [2].

Physicochemical Probe for Lipophilicity Studies

With a computed partition coefficient (XLogP3-AA) of 2.8, this compound can serve as a neutral, moderately lipophilic probe or control in studies investigating the relationship between molecular structure, lipophilicity, and biological activity. Its specific combination of a p-tolyl and 2-pyridyl group fills a precise parameter space in property-driven compound design, distinct from the 4-pyridyl isomer or the non-methylated phenyl analog [3].

Application
Selection Property
Validation Focus
Metal-organic complexes and coordination polymers
Bidentate N,N'-ligand via 2-pyridyl and triazole donors
Single-crystal structure and magnetic/luminescent property assessment
Medicinal chemistry derivatization campaigns
Thiol handle for S-alkylation, hydrazone or sulfonamide formation
In vitro antiplatelet/anticoagulant screening of derivative libraries
Lipophilicity-activity relationship studies
Computed logP (XLogP3-AA) of 2.8 with p-tolyl/2-pyridyl substitution pattern
Correlate physicochemical descriptors with cellular permeability or target binding
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